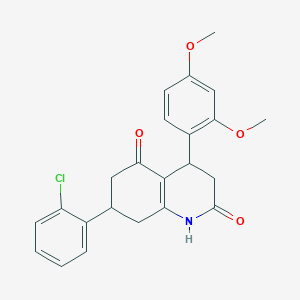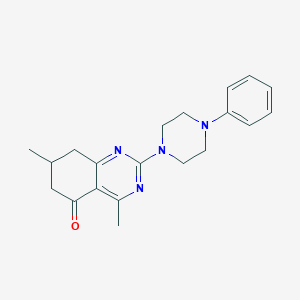
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, often involves starting from key precursors such as chloronicotinonitrile, undergoing reactions to introduce the thiadiazole ring. These processes are characterized by the use of NMR, IR, and MS to confirm the structures of the target compounds or intermediates (Zhou Bing-se, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is typically established through comprehensive spectral and X-ray diffraction studies, revealing the presence of intramolecular and intermolecular hydrogen bonding and confirming the stability and geometry of the compounds. Such analyses are crucial for understanding the molecular conformation and the basis for the biological activity of these compounds (R. Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives engage in various chemical reactions, highlighting their reactivity and potential for further modification. The synthesis pathways often involve cyclization reactions, condensation with other functional groups, and transformations under specific catalytic conditions. These reactions not only extend the chemical diversity of thiadiazole compounds but also enhance their biological efficacy (D. Ismailova et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are determined by their specific molecular architecture. For example, the introduction of substituents like pyridyl groups can significantly influence these properties, affecting their application potential in various scientific fields (N. Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity towards different reagents and conditions, play a crucial role in their application as intermediates in organic synthesis and their biological activities. Studies on these compounds often focus on optimizing their chemical properties to enhance their performance in desired applications (A. Fadda et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-7-13-14-10(17-7)12-8(15)6-16-9-4-2-3-5-11-9/h2-5H,6H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBSXIVNBCEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5604839.png)

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)
![N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)
![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)

![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)
